

Diuron-d6 versus non-labeled Diuron properties

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Compound of Interest

Compound Name: *Diuron-d6*

Cat. No.: *B030451*

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An In-depth Technical Guide to the Properties of **Diuron-d6** versus Non-labeled Diuron

Introduction

Diuron is a substituted urea herbicide widely used to control broadleaf and grassy weeds in various agricultural and non-agricultural settings.[1][2] Its deuterated analog, **Diuron-d6**, serves as a critical internal standard for the accurate quantification of Diuron in complex matrices such as water, soil, and biological samples.[3] This technical guide provides a detailed comparison of the core properties of **Diuron-d6** and its non-labeled counterpart, focusing on their physicochemical characteristics, analytical applications, and metabolic profiles. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Physicochemical Properties: A Comparative Analysis

The primary difference between Diuron and **Diuron-d6** lies in the substitution of six hydrogen atoms with deuterium atoms on the two methyl groups. This isotopic substitution results in a slight increase in molecular weight but generally has a negligible effect on other macroscopic physicochemical properties under standard analytical conditions.

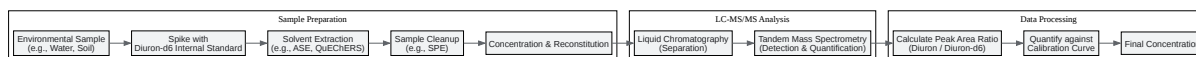
Property	Diuron	Diuron-d6
Molecular Formula	C ₉ H ₁₀ Cl ₂ N ₂ O	C ₉ H ₄ D ₆ Cl ₂ N ₂ O
Molecular Weight	233.09 g/mol [4]	239.13 g/mol [5]
Melting Point	158-159 °C[2][6]	Not explicitly available, but expected to be very similar to Diuron.
Water Solubility	36.4 - 42.0 mg/L at 25 °C[4][6]	Not explicitly available, but expected to be very similar to Diuron.
Log K _{ow} (Octanol-Water Partition Coefficient)	2.7 - 2.85[4][6]	2.7[5]
Appearance	White crystalline solid[4][7]	Not explicitly available, but expected to be a white or off-white solid.

The similarity in physicochemical properties such as solubility and octanol-water partition coefficient is crucial for the function of **Diuron-d6** as an internal standard. It ensures that the deuterated standard behaves almost identically to the non-labeled analyte during sample extraction, cleanup, and chromatographic separation, thus effectively compensating for matrix effects and variations in analytical recovery.

Core Application: Internal Standard in Analytical Chemistry

The primary application of **Diuron-d6** is as an internal standard in quantitative analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its slightly higher mass allows it to be distinguished from the native Diuron by the mass spectrometer, while its identical chemical behavior ensures it co-elutes and experiences similar ionization efficiency.

Experimental Workflow for Diuron Analysis using Diuron-d6



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A typical analytical workflow for the quantification of Diuron using **Diuron-d6** as an internal standard.

Representative Experimental Protocol

The following is a generalized protocol for the analysis of Diuron in water samples, adapted from common environmental testing methodologies.

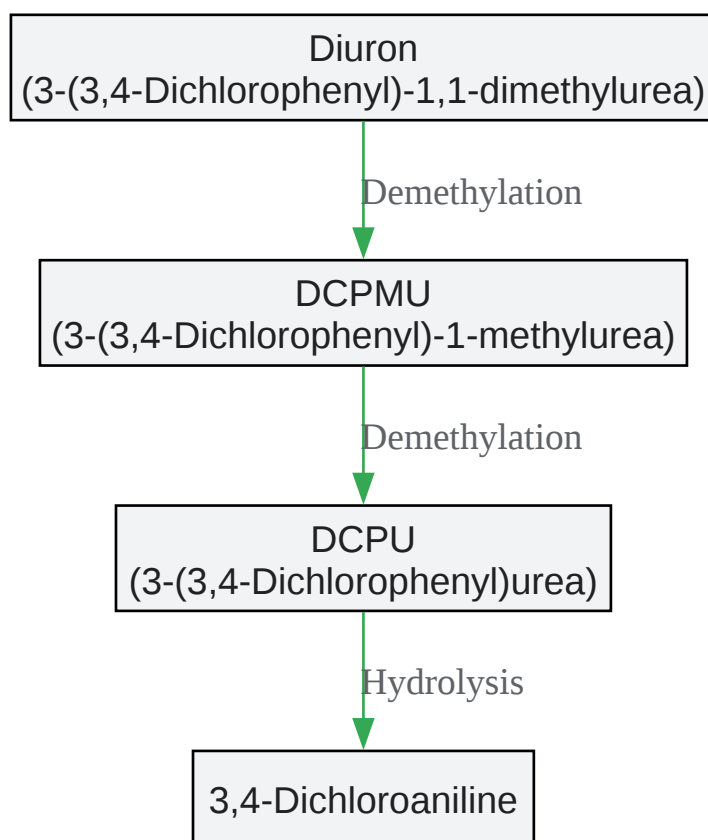
- **Standard Preparation:** Prepare a stock solution of **Diuron-d6** in a suitable solvent (e.g., acetonitrile or methanol). Create a working internal standard solution by diluting the stock solution to a known concentration (e.g., 1 ng/μL).[8]
- **Sample Collection and Fortification:** Collect a known volume of the water sample (e.g., 100 mL). Prior to extraction, add a precise volume of the **Diuron-d6** working solution to the sample to achieve a specific concentration.[9]
- **Solid-Phase Extraction (SPE):** Condition an SPE cartridge (e.g., C18) with appropriate solvents. Pass the fortified water sample through the cartridge, allowing the analytes (Diuron and **Diuron-d6**) to adsorb onto the stationary phase. Wash the cartridge to remove interferences.
- **Elution and Concentration:** Elute the analytes from the cartridge with a small volume of an organic solvent (e.g., methanol or ethyl acetate). Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known small volume of a solvent compatible with the LC mobile phase.
- **LC-MS/MS Analysis:** Inject an aliquot of the reconstituted sample into an LC-MS/MS system.

- Chromatography: Use a reverse-phase column (e.g., C18) to separate the analytes from matrix components.
- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Diuron and **Diuron-d6**.
- Quantification: Generate a calibration curve by analyzing standards containing known concentrations of Diuron and a constant concentration of **Diuron-d6**. Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples. Determine the concentration of Diuron in the samples by interpolating their peak area ratios from the calibration curve.^[10]

Metabolic Profile and the Kinetic Isotope Effect

Diuron undergoes extensive metabolism in mammals and microorganisms.^{[11][12]} The primary metabolic pathways involve N-demethylation and hydrolysis of the urea group.

Diuron Metabolic Pathway



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Simplified metabolic pathway of Diuron.[11][12][13]

The metabolism of Diuron proceeds through sequential demethylation to form 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and subsequently 3-(3,4-dichlorophenyl)urea (DCPU). These metabolites can then be hydrolyzed to 3,4-dichloroaniline (DCA).[13] In rats, DCPU and a hydroxylated metabolite (2-OH-DCPU) are predominant urinary metabolites.

Kinetic Isotope Effect (KIE)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[14] For **Diuron-d6**, the C-D bonds are stronger and have a lower vibrational zero-point energy than the C-H bonds in non-labeled Diuron. Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate.

This effect is particularly relevant for metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) system, where C-H bond cleavage is often the rate-limiting step.[15] [16] The demethylation of Diuron is one such process. Due to the KIE, the metabolism of **Diuron-d6** at the deuterated methyl groups is expected to be slower than that of Diuron. This phenomenon, known as "metabolic switching" or "metabolic shunting," is a key consideration in the development of deuterated drugs to improve their pharmacokinetic profiles.[15] While specific KIE values for Diuron metabolism are not readily available in the cited literature, the theoretical basis is well-established in physical organic chemistry and drug metabolism studies. [17][18]

Conclusion

Diuron-d6 is an indispensable tool for the accurate and precise quantification of Diuron in environmental and biological samples. Its physicochemical properties closely mimic those of the non-labeled compound, making it an ideal internal standard. The primary distinction lies in its isotopic composition, which provides a mass shift for detection and introduces a kinetic isotope effect that can influence its rate of metabolism. Understanding these comparative properties is essential for researchers in analytical chemistry, environmental science, and toxicology for the development of robust analytical methods and the interpretation of metabolic data.

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